Potential biological activity of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
Potential biological activity of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
An In-Depth Technical Guide to the Potential Biological Activity of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid
Introduction
3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is a structurally intriguing molecule that combines the key features of 4-hydroxybenzoic acid and an aminomethylbenzoic acid analog. The 4-hydroxybenzoic acid scaffold is prevalent in a wide array of natural and synthetic compounds renowned for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Similarly, aminomethylbenzoic acid derivatives are recognized for their therapeutic applications, notably as antifibrinolytic agents that help in controlling bleeding, and they also exhibit anti-inflammatory effects.[3][4] The unique combination of these two pharmacophores in 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid suggests a synergistic or novel bioactivity profile, making it a compelling candidate for comprehensive biological evaluation.
This technical guide provides a roadmap for researchers, scientists, and drug development professionals to explore the multifaceted biological potential of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid. We will delve into the scientific rationale for investigating its antioxidant, anti-inflammatory, and enzyme inhibitory activities, supported by detailed, field-proven experimental protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is fundamental for designing and interpreting biological assays.
| Property | Value | Source |
| IUPAC Name | 3-[(carboxymethylamino)methyl]-4-hydroxybenzoic acid | PubChem[5] |
| Molecular Formula | C₁₀H₁₁NO₅ | PubChem[5] |
| Molecular Weight | 225.20 g/mol | PubChem[5] |
| CAS Number | 55739-39-4 | PubChem[5] |
| Predicted Solubility | Information not readily available; empirical determination is recommended. | |
| Predicted pKa | Multiple pKa values are expected due to the presence of two carboxylic acid groups, a phenolic hydroxyl group, and a secondary amine. These should be determined experimentally. |
Note: The GHS classification for this compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Appropriate personal protective equipment should be used during handling.
Synthesis
While several commercial vendors supply 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid, understanding its synthesis can be crucial for derivatization and structure-activity relationship (SAR) studies. A plausible synthetic route could involve the Mannich reaction of 4-hydroxybenzoic acid with formaldehyde and glycine. Alternatively, microbial synthesis presents an environmentally friendly approach, as demonstrated for related compounds like 4-hydroxybenzoic acid.[6]
Part 1: Investigation of Antioxidant Activity
Scientific Rationale: The phenolic hydroxyl group on the benzene ring of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is a key structural feature that suggests potent antioxidant activity. Phenolic compounds can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[7] The parent molecule, 4-hydroxybenzoic acid, and its derivatives are well-documented antioxidants.[8]
Experimental Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to screen for the radical scavenging activity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid in a suitable solvent (e.g., methanol, DMSO).
-
Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent used for the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Experimental Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for determining antioxidant activity and is applicable to both hydrophilic and lipophilic compounds.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Positive Control: Prepare as described in the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of the test compound or positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for 7 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of scavenging activity and the IC₅₀ value as described for the DPPH assay.
-
Part 2: Investigation of Anti-inflammatory Activity
Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. The structural similarity of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid to known anti-inflammatory agents, such as other benzoic acid derivatives, suggests it may possess anti-inflammatory properties.[8][9] 4-Hydroxybenzoic acid has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome and reducing ROS production.[10][11]
Experimental Protocol 3: Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators.
Principle: LOX catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene that absorbs light at 234 nm. The inhibitory activity of a compound can be determined by measuring the decrease in the rate of this reaction.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in borate buffer (pH 9.0).
-
Substrate Solution: Prepare a 0.1 mM solution of linoleic acid in borate buffer (pH 9.0).
-
Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known LOX inhibitor (e.g., quercetin, nordihydroguaiaretic acid).
-
-
Assay Procedure:
-
In a quartz cuvette, mix 2.8 mL of the substrate solution and 0.1 mL of the test compound solution.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Immediately measure the change in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula:
where ΔA_control is the change in absorbance of the control (without inhibitor) and ΔA_sample is the change in absorbance in the presence of the test compound.
-
Determine the IC₅₀ value.
-
Experimental Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This cell-based assay provides a more physiologically relevant model for assessing anti-inflammatory activity.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
-
Part 3: Investigation of Enzyme Inhibitory Activity
Scientific Rationale: The structural features of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid suggest it may interact with the active sites of various enzymes. Hydroxybenzoic acids and their derivatives have been reported to inhibit several enzymes, including acetylcholinesterase, α-amylase, and tyrosinase.[12][13][14] The aminomethylbenzoic acid moiety is a known inhibitor of proteases involved in the coagulation cascade.[15]
Experimental Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay
AChE inhibitors are used in the treatment of Alzheimer's disease.
Principle: This assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
AChE Solution: Prepare a solution of AChE from electric eel in phosphate buffer.
-
ATCI Solution: 15 mM in deionized water.
-
DTNB Solution: 10 mM in phosphate buffer.
-
Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known AChE inhibitor (e.g., galantamine, donepezil).
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the AChE solution.
-
Incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution and 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Experimental Protocol 6: α-Amylase Inhibition Assay
α-Amylase inhibitors can be beneficial in the management of type 2 diabetes by slowing down carbohydrate digestion.
Principle: α-Amylase is an enzyme that hydrolyzes starch into smaller sugars. The inhibitory activity is determined by measuring the reduction in starch hydrolysis.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer: 0.02 M, pH 6.9 with 6 mM NaCl.
-
α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase in phosphate buffer.
-
Starch Solution: 1% (w/v) soluble starch in phosphate buffer.
-
DNSA Reagent: (3,5-Dinitrosalicylic acid) Dissolve 1 g of DNSA, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 100 mL of deionized water.
-
Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known α-amylase inhibitor (e.g., acarbose).[16]
-
-
Assay Procedure:
-
Pre-incubate 500 µL of the test compound solution with 500 µL of the α-amylase solution at 37°C for 10 minutes.
-
Add 500 µL of the starch solution and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 1 mL of the DNSA reagent.
-
Boil the mixture for 5 minutes, then cool to room temperature.
-
Dilute the mixture with 10 mL of deionized water.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Experimental Protocol 7: Tyrosinase Inhibition Assay
Tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in the food industry to prevent browning.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product. The inhibitory activity is measured by the reduction in dopachrome formation.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Tyrosinase Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
L-DOPA Solution: 2 mM in phosphate buffer.
-
Test Compound and Positive Control: Prepare serial dilutions of the test compound and a known tyrosinase inhibitor (e.g., kojic acid).
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution.
-
Incubate at 25°C for 10 minutes.
-
Add 40 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Visualization of Experimental Workflows
DPPH/ABTS Antioxidant Assay Workflow
Caption: Workflow for DPPH and ABTS antioxidant assays.
Cell-Based Anti-inflammatory Assay Workflow
Caption: General workflow for enzyme inhibition assays.
Conclusion
3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid represents a promising, yet underexplored, molecule with significant potential for biological activity. Based on its structural similarity to well-characterized compounds, a systematic investigation into its antioxidant, anti-inflammatory, and enzyme inhibitory properties is warranted. The experimental protocols detailed in this guide provide a robust framework for elucidating the bioactivity profile of this compound and paving the way for its potential development as a therapeutic agent or a valuable tool in biomedical research.
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